molecular formula C14H17N3O4S B6708474 N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide

N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide

Cat. No.: B6708474
M. Wt: 323.37 g/mol
InChI Key: CEQTZGWLCRZJIW-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzofuran moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature . The benzofuran moiety can be introduced through cyclization reactions involving appropriate precursors. The final step involves the sulfonation of the benzofuran ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide
  • N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and benzofuran moiety enhances its potential as a pharmacophore, while the sulfonamide group improves its solubility and bioavailability .

Properties

IUPAC Name

N-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-11-15-13(16-21-11)17-22(18,19)10-7-5-6-9-8-14(2,3)20-12(9)10/h5-7H,4,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQTZGWLCRZJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)NS(=O)(=O)C2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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